molecular formula C10H6FN3O2S2 B1427074 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide CAS No. 1235406-28-6

3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide

Cat. No.: B1427074
CAS No.: 1235406-28-6
M. Wt: 283.3 g/mol
InChI Key: XFHMZVOZPKVGSP-UHFFFAOYSA-N
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Description

3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C₁₀H₇FN₃O₂S₂ and a molecular weight of 284.31 g/mol. This compound is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a thiazol-2-yl moiety attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common synthetic route includes the reaction of 2-aminothiazole with chlorosulfonic acid to form the thiazol-2-ylsulfonyl chloride intermediate. This intermediate is then reacted with 3-cyano-4-fluorobenzeneamine under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is utilized to study enzyme inhibition and receptor binding. Its interaction with various biological targets can provide insights into the mechanisms of biological processes.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano and fluoro groups contribute to its binding affinity and selectivity towards these targets. The thiazol-2-yl moiety plays a crucial role in the compound's biological activity, influencing its mechanism of action.

Comparison with Similar Compounds

  • 3-Cyano-4-fluorobenzenesulfonamide

  • 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide

  • 3-Cyano-N-(thiazol-2-yl)benzenesulfonamide

Uniqueness: 3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide stands out due to the presence of both cyano and fluoro groups, which enhance its reactivity and biological activity compared to similar compounds. Its unique combination of functional groups makes it a valuable compound in various applications.

Properties

IUPAC Name

3-cyano-4-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O2S2/c11-9-2-1-8(5-7(9)6-12)18(15,16)14-10-13-3-4-17-10/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHMZVOZPKVGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=NC=CS2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 2-aminothiazole (12.55 g, 125.3 mmol) was added pyridine (46 ml) and dichloromethane (75 mL) and the mixture stirred to give a solution. A solution of 3-cyano-4-fluorobenzenesulfonyl chloride (25 g, 114 mmol) in dichloromethane (50 ml) was added over approx 20 minutes at room temperature. The reaction was stirred at this temperature for 2 days before decanting the supernatant and concentrating in vacuo to furnish a dark oil. 2M HCl (200 ml) was added and the mixture triturated until solidification occurred. A brick red solid was filtered off, washed with water and dried to furnish 21.5 g of the title product. 1HNMR (d6-DMSO): δ 6.9 (d, 1H), 7.3 (m, 1H), 7.6 (m, 1H), 8.15 (m, 1H), 8.3 (d, 1H), 12.9 (br s 1H). LCMS Rt=2.34 min MS m/z 284 [MH]+.
Quantity
12.55 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Cyano-4-fluorobenzenesulfonyl chloride (10 g, 45.53 mmol) was added portion wise to a solution of 2-aminothiazole (5 g, 50.13 mmol) in dichloromethane (50 mL) and pyridine (18.4 mL, 228 mmol) at 0° C. The reaction mixture was allowed to warm to room temperature. After 1 hour a precipitate was observed. The mixture was stirred for 18 hours at room temperature. The mixture was sonicated for 2.5 hours until the solid had dissolved, then left to stir at room temperature for 18 hours. The reaction mixture was then concentrated in vacuo and azeotropically dried with toluene (2×100 mL). The residue was diluted carefully with a 1M aqueous solution of hydrogen chloride and stirred for 1 hour at room temperature whereupon a precipitate formed. The brown solid was collected by filtration and triturated with dichloromethane to afford the title compound as a brown solid (7.8 g, 60%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide
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Reactant of Route 6
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3-Cyano-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide

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